4-Methylbenzene-1-tellurinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzene-1-tellurinic acid is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzene-1-tellurinic acid typically involves the reaction of 4-methylbenzenesulfonic acid with tellurium tetrachloride in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Methylbenzenesulfonic acid} + \text{TeCl}_4 \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzene-1-tellurinic acid undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-Methylbenzene-1-tellurinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methylbenzene-1-tellurinic acid involves its interaction with biological molecules, particularly proteins and enzymes. The tellurium atom can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Comparison with Similar Compounds
4-Methylbenzenesulfonic acid: Similar structure but contains a sulfonic acid group instead of a tellurium atom.
4-Methylbenzene-1-seleninic acid: Contains a selenium atom instead of tellurium, with similar chemical properties.
4-Methylbenzoic acid: Contains a carboxylic acid group instead of a tellurium atom.
Uniqueness: 4-Methylbenzene-1-tellurinic acid is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. The tellurium atom’s ability to form covalent bonds with sulfur-containing biomolecules sets it apart from similar compounds, making it a valuable reagent in both chemical and biological research.
Properties
CAS No. |
63912-46-9 |
---|---|
Molecular Formula |
C7H8O2Te |
Molecular Weight |
251.7 g/mol |
IUPAC Name |
4-methylbenzenetellurinic acid |
InChI |
InChI=1S/C7H8O2Te/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9) |
InChI Key |
PDOYWZQZXHVAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Te](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.